2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester typically involves the esterification of 2-Propenoic acid with 1-[2-(ethenyloxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-Propenoic acid and 1-[2-(ethenyloxy)ethoxy]ethanol.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen gas in the presence of a palladium catalyst.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-Propenoic acid and 1-[2-(ethenyloxy)ethoxy]ethanol.
Addition Reactions: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester and ether groups in the molecule also contribute to its solubility and reactivity, making it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the ether group, making it less versatile in certain applications.
Methyl methacrylate: Contains a methyl group instead of the ethoxy group, leading to different polymer properties.
Butyl acrylate: Has a longer alkyl chain, affecting its solubility and polymerization behavior.
Uniqueness
2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester stands out due to its unique combination of ester and ether groups, which provide enhanced reactivity and solubility. This makes it particularly useful in applications requiring biocompatibility and controlled release properties .
Properties
CAS No. |
112753-76-1 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-9(10)13-8(3)12-7-6-11-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
XLQZOCBRAFRZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC=C)OC(=O)C=C |
Origin of Product |
United States |
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